Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride
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Overview
Description
Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a hydrochloride salt form of a methyl ester derivative of an amino acid. This compound is known for its unique structure, which includes an oxolane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride typically involves the reaction of 2-amino-3-(oxolan-2-yl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxolane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl2-amino-3-(oxolan-3-yl)propanoatehydrochloride
- Methyl2-amino-3-(tetrahydrofuran-2-yl)propanoatehydrochloride
Uniqueness
Methyl2-amino-3-(oxolan-2-yl)propanoatehydrochloride is unique due to the position of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in various applications.
Biological Activity
Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride (commonly referred to as 2-AMPP) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-AMPP can be represented as follows:
This compound contains an oxolane ring, which is significant for its biological interactions. The presence of the amino group and the ester functionality also contributes to its pharmacological properties.
Research indicates that 2-AMPP acts as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological functions. The activation of GPR88 by 2-AMPP has been shown to influence signaling pathways associated with neurotransmitter release, particularly in the context of addiction and mood regulation.
In a study evaluating various analogs of 2-AMPP, it was found that modifications to the alkoxy side chain significantly impacted the agonist activity at GPR88. For instance, compounds with branched alkoxy groups exhibited enhanced potency compared to their linear counterparts .
In Vitro Studies
In vitro studies have demonstrated that 2-AMPP exhibits neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. It has been observed to reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegenerative processes .
In Vivo Studies
In vivo assessments have indicated that administration of 2-AMPP can lead to decreased alcohol consumption in rodent models. This effect is attributed to its action on GPR88, which plays a role in the reward circuitry of the brain. The findings suggest that compounds like 2-AMPP could be explored as therapeutic agents for treating alcohol use disorders .
Case Study 1: Neuroprotective Effects
A study involving the administration of 2-AMPP in a rat model of neuroinflammation showed significant reductions in inflammatory cytokines and improved behavioral outcomes in tests measuring anxiety-like behaviors. This suggests that 2-AMPP may have therapeutic potential in treating conditions characterized by neuroinflammation .
Case Study 2: Alcohol Use Disorder
Another investigation focused on the effects of 2-AMPP on alcohol self-administration in rats. The results indicated a dose-dependent reduction in alcohol intake without affecting general locomotor activity, highlighting its potential as a treatment for alcohol dependence .
Data Tables
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl 2-amino-3-(oxolan-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
PKVFCJCLFQXQKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCO1)N.Cl |
Origin of Product |
United States |
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